The provided papers primarily discuss the presence and quantification of ethyl (2R)-2-hydroxy-4-methylpentanoate in wine rather than its chemical reactivity. [, ] One study suggests that during wine aging, (2R)-2-hydroxy-4-methylpentanoic acid can undergo esterification to form its corresponding ethyl ester, highlighting an important chemical transformation. []
Limited information on the physical and chemical properties of ethyl (2R)-2-hydroxy-4-methylpentanoate was found within the provided papers. Studies indicate that it exists as a liquid at room temperature and possesses a fruity odor. [] Further research is required to establish its detailed physical and chemical characteristics.
The primary application of ethyl (2R)-2-hydroxy-4-methylpentanoate in the provided literature lies in flavor and aroma research. [, ] It is recognized as a key contributor to the fruity aroma profile of various wines, especially red wines. [, ] Studies have investigated:
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